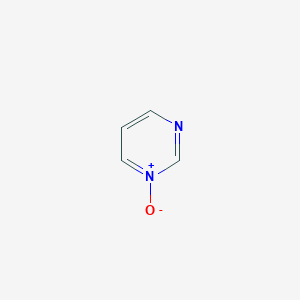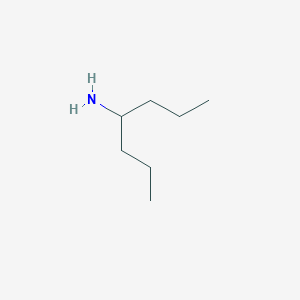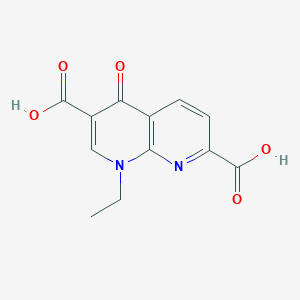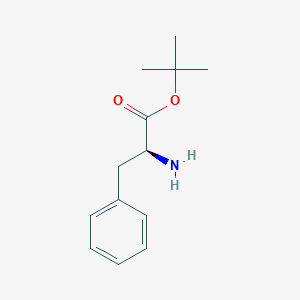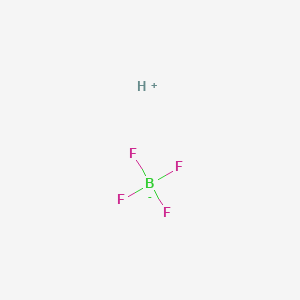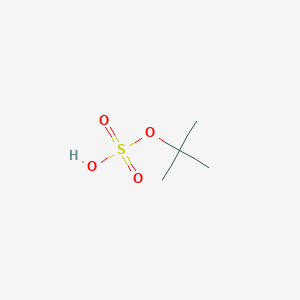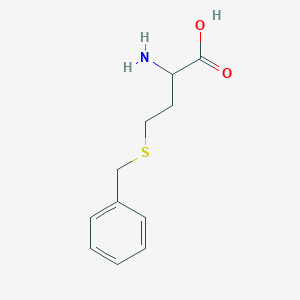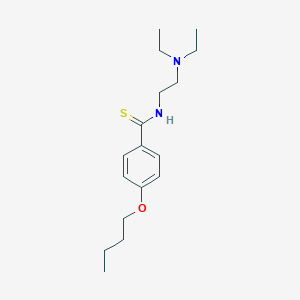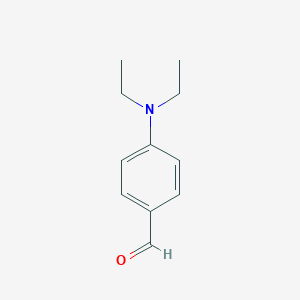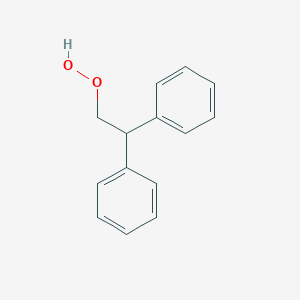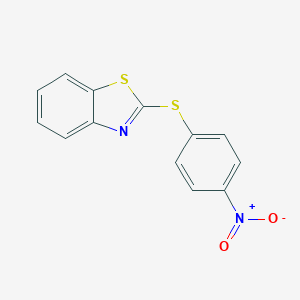![molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9](/img/structure/B92050.png)
1-[(1S,2R)-2-phenylcyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2R)-2-phenylcyclopropyl]ethanone, also known as PCE, is a cyclopropyl ketone compound. It is a psychoactive substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, and to modulate the activity of various neurotransmitter systems. It has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(1S,2R)-2-phenylcyclopropyl]ethanone in lab experiments is its unique mechanism of action, which allows for the study of the structure and function of the brain. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(1S,2R)-2-phenylcyclopropyl]ethanone. One area of interest is the development of new antidepressant and anxiolytic medications based on the compound's structure. Another area of interest is the use of this compound as a tool for studying the structure and function of the brain. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
1-[(1S,2R)-2-phenylcyclopropyl]ethanone can be synthesized through a variety of methods, including the reaction of cyclopropylmagnesium bromide with benzophenone, the reaction of cyclopropylmagnesium bromide with acetophenone, and the reaction of cyclopropylmagnesium bromide with 2-bromobenzophenone. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific research goals.
Aplicaciones Científicas De Investigación
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic effects, and may also have potential as a treatment for addiction and post-traumatic stress disorder. Research has also been conducted on the use of this compound as a tool for studying the structure and function of the brain.
Propiedades
Número CAS |
17597-82-9 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
LFKRVDCVJRDOBG-MNOVXSKESA-N |
SMILES isomérico |
CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1CC1C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



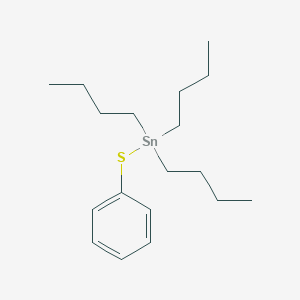
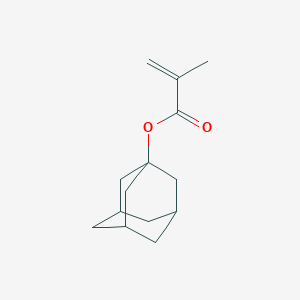
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
